molecular formula C13H16N2 B7863442 N-(butan-2-yl)isoquinolin-5-amine

N-(butan-2-yl)isoquinolin-5-amine

Cat. No.: B7863442
M. Wt: 200.28 g/mol
InChI Key: CUSYMTCWZODMIJ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)isoquinolin-5-amine is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an isoquinoline core with an amine group at the 5-position and a butan-2-yl substituent at the nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)isoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require elevated temperatures and prolonged reaction times .

Major Products

The major products formed from these reactions include isoquinolin-5-one derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines with different functional groups .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that isoquinoline derivatives can interact with proteins in the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(butan-2-yl)isoquinolin-5-amine include other isoquinoline derivatives such as:

    Isoquinolin-5-amine: Lacks the butan-2-yl substituent but shares the isoquinoline core.

    N-(methyl)isoquinolin-5-amine: Features a methyl group instead of a butan-2-yl group.

    N-(phenyl)isoquinolin-5-amine: Contains a phenyl group at the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .

Properties

IUPAC Name

N-butan-2-ylisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-10(2)15-13-6-4-5-11-9-14-8-7-12(11)13/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYMTCWZODMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=CC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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